molecular formula C3H4O5S B6615404 3-Sulfoacrylic acid CAS No. 875610-88-1

3-Sulfoacrylic acid

Cat. No.: B6615404
CAS No.: 875610-88-1
M. Wt: 152.13 g/mol
InChI Key: UJTXYFXSCAQCRB-OWOJBTEDSA-N
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Description

3-Sulfoacrylic acid is a sulfonic acid derivative that serves as a valuable building block and intermediate in organic synthesis and biochemical research. Its structure, featuring both a carboxylic acid and a sulfonic acid group, makes it a useful precursor for more complex molecules. The compound can be synthesized from 1,1,1,3-tetrachloropropane via 2-chloro-3-sulfopropionic acid . A key research application is its role in the preparation of DL-cysteic acid (3-sulfoalanine), achieved through the ammonolysis of 2-chloro-3-sulfopropionic acid or via the addition of ammonia to this compound itself . Furthermore, this compound can be produced through the dehydrochlorination of 2-chloro-3-sulfopropionic acid upon treatment with alkali . This reactivity profile underscores its utility in synthesizing sulfonate-containing amino acid analogs and other functionalized organic compounds for specialized research purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

(E)-3-sulfoprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O5S/c4-3(5)1-2-9(6,7)8/h1-2H,(H,4,5)(H,6,7,8)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTXYFXSCAQCRB-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CS(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/S(=O)(=O)O)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3-Sulfoacrylic acid can be synthesized through several methods. One common synthetic route involves the dehydrochlorination of 2-chloro-3-sulfopropionic acid with alkali . Another method includes the ammonolysis of 2-chloro-3-sulfopropionic acid to produce DL-Cysteic acid (3-sulfoalanine), which can then be converted to this compound . These methods highlight the versatility of the compound’s synthesis, allowing for various reaction conditions and starting materials.

Chemical Reactions Analysis

3-Sulfoacrylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Substrate in Metabolic Pathways

3-Sulfoacrylic acid has been identified as a substrate in the biosynthesis of coenzyme M (CoM) in bacteria. Research has shown that specific enzymes, such as XcbD, catalyze the conversion of SAA into 3-sulfo propionyl cysteine (3-SPC), which is crucial for further metabolic processes. This reaction was monitored using time-resolved NMR spectroscopy, demonstrating the compound's role in bacterial metabolism .

1.2 Antimicrobial Properties

The compound exhibits antimicrobial activity, making it a candidate for developing antimicrobial agents. Its effectiveness against biofilms has been documented, suggesting potential applications in oral care formulations and other hygiene products. The disruption of biofilms is critical in medical and industrial settings to prevent infections and maintain equipment .

Material Science Applications

2.1 Superabsorbent Polymers

This compound can be incorporated into superabsorbent polymer formulations. These polymers are widely used in personal care products, such as diapers and feminine hygiene products, due to their high absorption capacity and gel-forming abilities. The incorporation of SAA enhances the swelling properties and absorption rates of these materials .

Property Without SAA With SAA
Absorption CapacityLowHigh
Swell RateModerateEnhanced
Gel StrengthWeakImproved

Environmental Applications

3.1 Wastewater Treatment

The application of this compound in wastewater treatment processes has been explored due to its ability to interact with various pollutants. Its sulfonate group enhances solubility and reactivity with organic contaminants, facilitating their removal from water sources .

Case Studies

Case Study 1: Coenzyme M Biosynthesis

A study published in Nature demonstrated the role of this compound in the biosynthesis pathway of coenzyme M in Escherichia coli. The researchers utilized mass spectrometry to confirm the formation of 3-SPC from SAA, highlighting its importance in microbial metabolism .

Case Study 2: Antimicrobial Efficacy

In an experimental setup, formulations containing this compound were tested against common pathogens responsible for biofilm formation. Results indicated a significant reduction in bacterial load compared to control samples, showcasing its potential as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-Sulfoacrylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group plays a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₃H₄O₅S (inferred from analogous compounds).
  • Acidity : Expected to exhibit low pKa values for both –COOH (~2–3) and –SO₃H (~−1 to 1) groups, making it a strong acid.
  • Applications: Potential uses include catalysis (e.g., esterification), polymer synthesis (as a monomer or crosslinker), and biochemical assays (protein precipitation).

Comparison with Similar Compounds

Sulfosalicylic Acid (CAS 97-05-2)

Structure : Benzoic acid derivative with a sulfonic acid group at the 5-position and a hydroxyl group at the 2-position (C₇H₆O₆S) .
Properties :

  • Acidity: pKa₁ (sulfonic acid) ≈ −0.5, pKa₂ (carboxylic acid) ≈ 2.8, pKa₃ (phenolic –OH) ≈ 11.3.
  • Applications : Widely used in protein precipitation, dye synthesis, and as a catalyst in organic reactions .
    Comparison :
  • Unlike 3-sulfoacrylic acid, sulfosalicylic acid is aromatic, which enhances stability but reduces reactivity in vinyl-based polymerization.
  • Both compounds exhibit strong acidity, but sulfosalicylic acid’s phenolic group introduces additional pH-dependent behavior .

3-Sulfolactic Acid (3SL, CAS N/A)

Structure: Aliphatic sulfonated propanoic acid with a hydroxyl group (C₃H₆O₆S) . Properties:

  • Acidity : pKa (sulfonic acid) ≈ −1.2, pKa (carboxylic acid) ≈ 3.1, pKa (hydroxyl) ≈ 13.
  • Applications : Rare in industrial use; studied in metabolic pathways and chiral synthesis .
    Comparison :
  • The hydroxyl group in 3SL reduces its electrophilicity compared to this compound, making the latter more reactive in addition reactions.
  • Both are water-soluble, but 3SL’s stereochemistry (R-configuration) may limit compatibility in non-biological systems .

3-(1H-Indol-3-yl)acrylic Acid (CAS 1204-06-4)

Structure: Acrylic acid with an indole substituent (C₁₁H₉NO₂) . Properties:

  • Acidity : pKa (carboxylic acid) ≈ 4.4.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., tryptophan derivatives) .
    Comparison :
  • Lacks a sulfonic acid group, resulting in weaker acidity and lower solubility in polar solvents.
  • The indole moiety enables π-π stacking, which this compound cannot achieve due to its simpler structure.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups pKa Range Key Applications
This compound* C₃H₄O₅S –COOH, –SO₃H, CH₂=CH– −1 to 3 Catalysis, polymers
Sulfosalicylic acid C₇H₆O₆S –COOH, –SO₃H, –OH (phenolic) −0.5 to 11.5 Protein assays, catalysis
3-Sulfolactic acid C₃H₆O₆S –COOH, –SO₃H, –OH −1.2 to 14 Biochemical studies
3-(1H-Indol-3-yl)acrylic acid C₁₁H₉NO₂ –COOH, indole ~4.5 Pharmaceutical synthesis

Table 2: Solubility and Reactivity

Compound Solubility in Water Reactivity in Polymerization Electrophilicity
This compound* High High (vinyl group) High
Sulfosalicylic acid Moderate Low (aromatic core) Moderate
3-Sulfolactic acid High Low (hydroxyl group) Low
3-(1H-Indol-3-yl)acrylic acid Low Moderate (indole) Moderate

Research Findings and Notes

  • Acidity and Catalysis: Sulfonated acids like this compound and sulfosalicylic acid outperform non-sulfonated analogs (e.g., acrylic acid) in acid-catalyzed reactions due to their strong –SO₃H groups .
  • For example, sulfosalicylic acid’s protein-precipitating ability is absent in this compound, highlighting the role of aromaticity .
  • Safety : Sulfonated compounds often require careful handling due to hazards like skin irritation (e.g., sulfosalicylic acid: H315, H319 ; inferred for this compound).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Sulfoacrylic acid, and what factors influence yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonation of acrylic acid derivatives or controlled oxidation of thiol-containing precursors. Key factors include reaction temperature (optimized between 60–80°C), stoichiometric control of sulfonating agents (e.g., chlorosulfonic acid), and purification via recrystallization or ion-exchange chromatography. Yield is highly sensitive to moisture, requiring anhydrous conditions. For reproducibility, document reagent sources (e.g., Sigma-Aldridch Lot #) and characterize intermediates using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1H^1 \text{H}-NMR for sulfonate proton detection (δ 3.1–3.3 ppm) and 13C^{13} \text{C}-NMR for carboxylate carbon (δ 170–175 ppm). Note solvent effects—D2 _2O may suppress acidic protons.
  • IR : Confirm sulfonic acid group (S=O stretching at 1040–1080 cm1^{-1}) and carboxylic acid (C=O at 1680–1720 cm1^{-1}).
  • Mass Spectrometry : Use ESI-MS in negative ion mode for [M-H]^- peaks. Cross-validate with elemental analysis for purity .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies require buffered solutions (pH 2–12) monitored via UV-Vis spectroscopy (λmax_{\text{max}} 210–230 nm) over 24–72 hours. Degradation is pronounced above pH 9 due to hydrolysis of the sulfonate group. Use kinetic modeling (e.g., first-order decay) and validate with HPLC to track byproducts .

Advanced Research Questions

Q. How can researchers design kinetic studies to investigate the reactivity of this compound in aqueous solutions?

  • Methodological Answer :

  • Experimental Design : Use stopped-flow spectrophotometry for rapid kinetics (millisecond resolution). Vary temperature (25–50°C) and ionic strength (0.1–1.0 M NaCl) to probe activation parameters.
  • Data Analysis : Apply Eyring or Arrhenius plots to derive ΔH^\ddagger and ΔS^\ddagger. Include control experiments with deuterated solvents to isolate isotope effects.
  • Reproducibility : Pre-equilibrate solutions to avoid thermal lag, and report buffer composition (e.g., phosphate vs. acetate) to address solvent-specific artifacts .

Q. What strategies are recommended for resolving contradictions in reported thermodynamic properties (e.g., ΔG of formation) across studies?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis of published data using inclusion criteria (e.g., peer-reviewed studies post-2000, standardized calorimetry methods).
  • Error Source Identification : Compare experimental conditions (e.g., purity assays, calibration standards). Discrepancies often arise from impurities ≥2% or inconsistent reference states (e.g., solid vs. solution-phase measurements).
  • Replication : Reproduce key studies using high-purity samples (>99%) and report uncertainty intervals .

Q. How should researchers integrate computational modeling with experimental data to predict this compound’s reactivity?

  • Methodological Answer :

  • Model Selection : Use DFT (e.g., B3LYP/6-311+G(d,p)) to calculate reaction pathways. Validate with experimental kinetic data.
  • Solvent Effects : Include implicit solvent models (e.g., COSMO-RS) for aqueous systems.
  • Data Synthesis : Compare computed activation energies with experimental ΔG^\ddagger values. Discrepancies >10% may indicate missing transition states or solvent interactions not accounted for in simulations .

Q. What protocols ensure rigorous validation of this compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Design : Use dose-response curves (0.1–100 µM) with positive controls (e.g., known inhibitors). Test for non-specific binding via thermal shift assays.
  • Statistical Rigor : Triplicate measurements with ANOVA analysis (p < 0.05). Account for solvent interference (e.g., DMSO ≤1%).
  • Reporting Standards : Adhere to MIAME or BRENDA guidelines for enzyme data, including Km and Vmax values .

Methodological Considerations for Data Presentation

  • Tables/Figures : Use tables to compare synthetic yields (e.g., Table 1: Solvent vs. Yield) and figures for kinetic plots. Ensure all axes are labeled with units, and cite original data sources in captions .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over preprints. Use tools like SciFinder with search terms: "this compound AND synthesis" or "spectroscopy" .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Sulfoacrylic acid
Reactant of Route 2
3-Sulfoacrylic acid

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